REACTION_SMILES
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[B:14]([Br:15])([Br:16])[Br:17].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:18][OH:19].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][c:11]12.[Cl:20][CH2:21][Cl:22]>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[cH:7][c:8]([OH:12])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(Cl)nccc2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Type
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product
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Smiles
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Oc1ccc2c(Cl)nccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |